molecular formula C13H16N4O2 B15313803 N-{5-[3-(aminomethyl)-1H-pyrazol-5-yl]-2-methoxyphenyl}acetamide

N-{5-[3-(aminomethyl)-1H-pyrazol-5-yl]-2-methoxyphenyl}acetamide

Cat. No.: B15313803
M. Wt: 260.29 g/mol
InChI Key: UMOJLUALYSAARL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{5-[3-(aminomethyl)-1H-pyrazol-5-yl]-2-methoxyphenyl}acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. The presence of an aminomethyl group and a methoxyphenyl group further enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[3-(aminomethyl)-1H-pyrazol-5-yl]-2-methoxyphenyl}acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of the aminomethyl group: This step involves the reaction of the pyrazole intermediate with formaldehyde and ammonia or a primary amine under reductive amination conditions.

    Attachment of the methoxyphenyl group: This can be accomplished through a nucleophilic aromatic substitution reaction, where the pyrazole intermediate reacts with a methoxy-substituted aryl halide in the presence of a base.

    Acetylation: The final step involves the acetylation of the aminomethyl group using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{5-[3-(aminomethyl)-1H-pyrazol-5-yl]-2-methoxyphenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other nucleophiles such as thiols or amines under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a base.

Major Products Formed

    Oxidation: Imines, nitriles.

    Reduction: Amines.

    Substitution: Thiol-substituted, amine-substituted, or halide-substituted derivatives.

Scientific Research Applications

N-{5-[3-(aminomethyl)-1H-pyrazol-5-yl]-2-methoxyphenyl}acetamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{5-[3-(aminomethyl)-1H-pyrazol-5-yl]-2-methoxyphenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active site residues, while the methoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)amides: These compounds also contain an amide linkage and a heterocyclic ring, but with a pyridine moiety instead of a pyrazole ring.

    Indole derivatives: These compounds feature an indole ring and have been widely studied for their diverse biological activities.

Uniqueness

N-{5-[3-(aminomethyl)-1H-pyrazol-5-yl]-2-methoxyphenyl}acetamide is unique due to the presence of both a pyrazole ring and a methoxyphenyl group, which confer distinct chemical reactivity and potential biological activity. Its specific structure allows for unique interactions with molecular targets, distinguishing it from other similar compounds.

Properties

Molecular Formula

C13H16N4O2

Molecular Weight

260.29 g/mol

IUPAC Name

N-[5-[5-(aminomethyl)-1H-pyrazol-3-yl]-2-methoxyphenyl]acetamide

InChI

InChI=1S/C13H16N4O2/c1-8(18)15-12-5-9(3-4-13(12)19-2)11-6-10(7-14)16-17-11/h3-6H,7,14H2,1-2H3,(H,15,18)(H,16,17)

InChI Key

UMOJLUALYSAARL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)C2=NNC(=C2)CN)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.